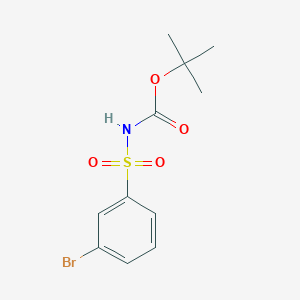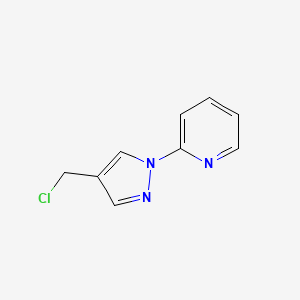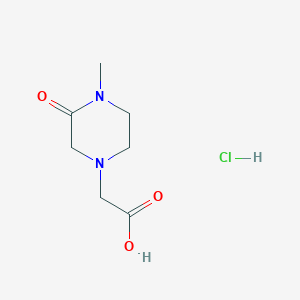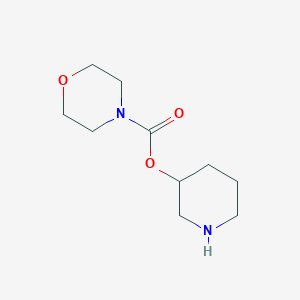![molecular formula C13H14N2O4 B1469451 Diethyl-1H-pyrrolo[2,3-b]pyridin-2,6-dicarboxylat CAS No. 1311569-08-0](/img/structure/B1469451.png)
Diethyl-1H-pyrrolo[2,3-b]pyridin-2,6-dicarboxylat
Übersicht
Beschreibung
“Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate” is a chemical compound with the CAS Number: 1311569-08-0 . It has a molecular weight of 262.27 and its IUPAC name is diethyl 1H-pyrrolo [2,3-b]pyridine-2,6-dicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O4/c1-3-18-12(16)9-6-5-8-7-10(13(17)19-4-2)15-11(8)14-9/h5-7H,3-4H2,1-2H3, (H,14,15) . This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .
Wissenschaftliche Forschungsanwendungen
Krebstherapie
“Diethyl-1H-pyrrolo[2,3-b]pyridin-2,6-dicarboxylat” Derivate zeigten potente Aktivitäten gegen FGFR1, 2 und 3 . Die abnormale Aktivierung des FGFR-Signalwegs spielt eine wesentliche Rolle bei verschiedenen Arten von Tumoren . Daher stellt die gezielte Ansteuerung von FGFRs eine attraktive Strategie für die Krebstherapie dar . Beispielsweise zeigte Verbindung 4h eine potente FGFR-Hemmwirkung (FGFR1–4 IC50-Werte von 7, 9, 25 bzw. 712 nM) . In vitro hemmte 4h die Proliferation von Brustkrebszellen vom Typ 4T1 und induzierte deren Apoptose .
Hemmung der Zellmigration und -invasion
Neben der Hemmung der Zellproliferation hemmten “this compound” Derivate auch signifikant die Migration und Invasion von 4T1-Zellen . Dies deutet auf mögliche Anwendungen bei der Vorbeugung von Metastasen in der Krebsbehandlung hin.
Entwicklung von Leitstrukturen
Das niedrige Molekulargewicht dieser Derivate, wie z. B. Verbindung 4h, macht sie zu attraktiven Leitstrukturen, die für die spätere Optimierung nützlich sind . Dies könnte den Weg für die Entwicklung effektiverer Medikamente in Zukunft ebnen.
Behandlung von Hyperglykämie und Diabetes
Die Wirksamkeit dieser Verbindungen zur Senkung des Blutzuckerspiegels deutet auf mögliche Anwendungen bei der Vorbeugung und Behandlung von Erkrankungen mit erhöhtem Plasmaglucosespiegel, wie z. B. Hyperglykämie und Diabetes hin .
Behandlung von fettleibigkeitsbedingten Erkrankungen
Diese Verbindungen könnten auch bei der Behandlung von Erkrankungen als Folge von Fettleibigkeit eingesetzt werden, wie z. B. diabetische Dyslipidämie, Hypertriglyceridämie, Insulinresistenz und gestörter Glukosetoleranz .
Behandlung von Herz-Kreislauf-Erkrankungen
Die Fähigkeit dieser Verbindungen, den Blutzuckerspiegel zu senken, könnte bei der Behandlung von Herz-Kreislauf-Erkrankungen von Vorteil sein .
Behandlung von Bluthochdruck
Ähnlich könnten diese Verbindungen möglicherweise auch bei der Behandlung von Bluthochdruck eingesetzt werden, einer Erkrankung, die oft mit einem hohen Blutzuckerspiegel einhergeht .
Behandlung von Hyperlipidämie
Verbindungen 6 und 7 senkten den Serum-TG-Spiegel bei hyperlipidämischen Ratten um 28,77 % bzw. 24,45 % . Dies deutet auf mögliche Anwendungen bei der Behandlung von Hyperlipidämie hin .
Wirkmechanismus
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Safety and Hazards
Eigenschaften
IUPAC Name |
diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-18-12(16)9-6-5-8-7-10(13(17)19-4-2)15-11(8)14-9/h5-7H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIUVILNUXZUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C=C(N2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
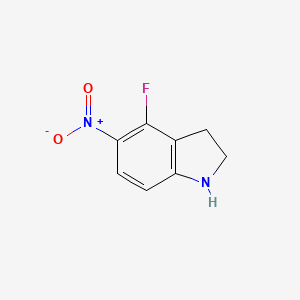
![1-[5-Chloro-2-(ethylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469369.png)
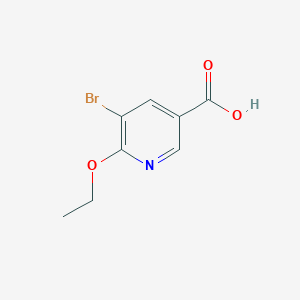
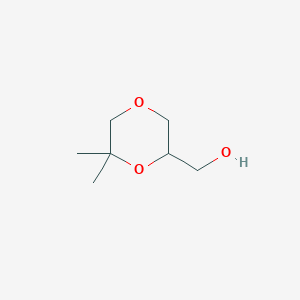
![6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1469372.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1469375.png)

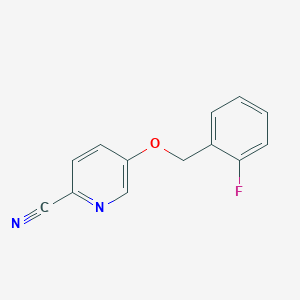
![cis-Octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1469378.png)
